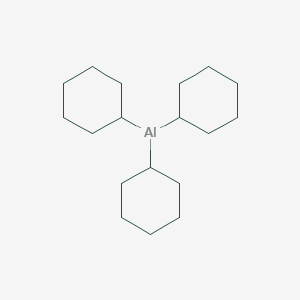
Tricyclohexylalumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexylalumane is an organoaluminum compound characterized by the presence of three cyclohexyl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclohexylalumane can be synthesized through the reaction of cyclohexylmagnesium bromide with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction is as follows:
3C6H11MgBr+AlCl3→(C6H11)3Al+3MgBrCl
The reaction is carried out in anhydrous conditions, often using solvents such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclohexylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.
Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Produces aluminum oxide and cyclohexane.
Reduction: Yields alcohols from ketones.
Substitution: Forms new organoaluminum compounds with different substituents.
Aplicaciones Científicas De Investigación
Tricyclohexylalumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar cyclohexyl groups but different reactivity and applications.
Tricyclohexylamine: Contains three cyclohexyl groups attached to a nitrogen atom, used in different chemical contexts.
Uniqueness
Tricyclohexylalumane is unique due to its aluminum center, which imparts distinct reactivity compared to nitrogen-based analogs. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its versatility.
Propiedades
Número CAS |
4660-27-9 |
|---|---|
Fórmula molecular |
C18H33Al |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
tricyclohexylalumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |
Clave InChI |
ZIYNWDQDHKSRCE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
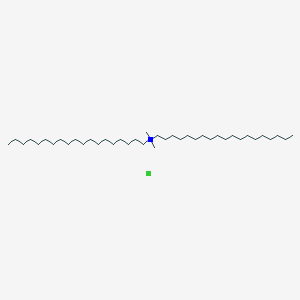
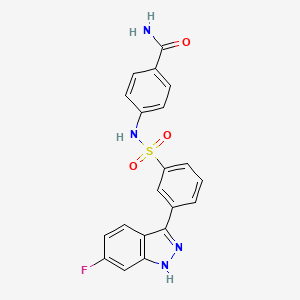
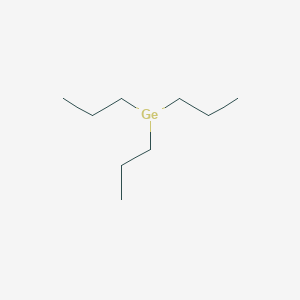
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)

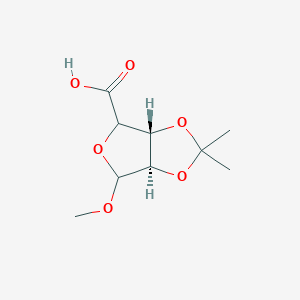
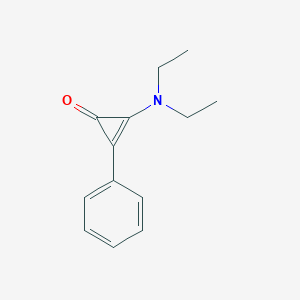

![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)


